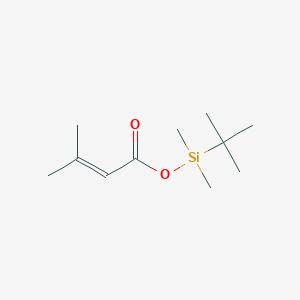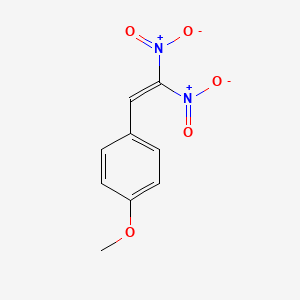
1-(2,2-Dinitroethenyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dinitroethenyl)-4-methoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dinitroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dinitroethenyl)-4-methoxybenzene typically involves the nitration of 4-methoxybenzene followed by the introduction of the dinitroethenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the dinitroethenyl group can be achieved through a reaction with dinitroethylene derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dinitroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dinitroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Dinitroethenyl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and explosives due to its reactive nature
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dinitroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The dinitroethenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and solubility. The pathways involved may include radical formation, nucleophilic attack, and coordination with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-1-hydrazino-2,2-dinitroethylene:
1-(1-Amino-2,2-dinitroethenyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol:
Uniqueness
1-(2,2-Dinitroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dinitroethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
109520-77-6 |
|---|---|
Fórmula molecular |
C9H8N2O5 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
1-(2,2-dinitroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3 |
Clave InChI |
KAWARHXOXHWRMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


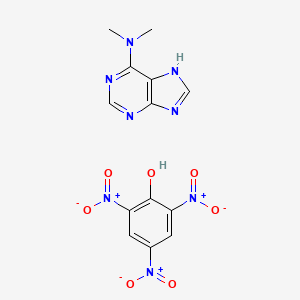
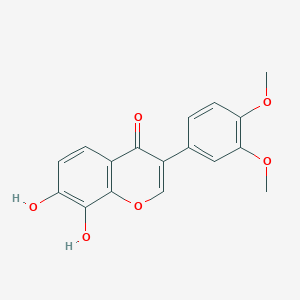
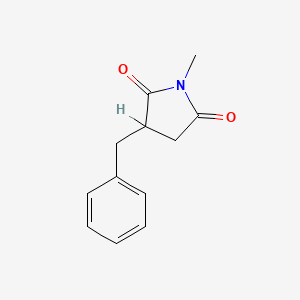
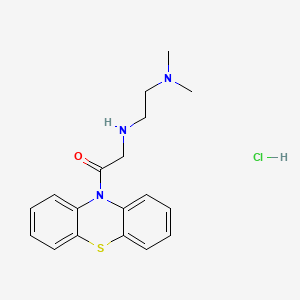

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

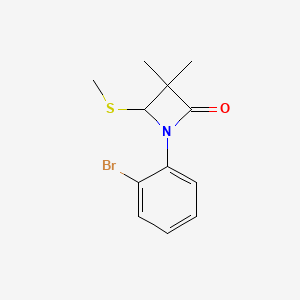

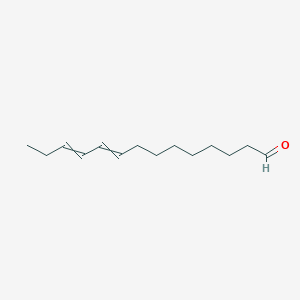
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
